molecular formula C15H17NO2S B2380915 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide CAS No. 1448065-31-3

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

Cat. No. B2380915
CAS RN: 1448065-31-3
M. Wt: 275.37
InChI Key: NIEWBWYYNZYHDD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step, possibly through the reaction of an appropriate amine with a carboxylic acid or acid chloride. The thiophene ring could be introduced through a variety of methods, including palladium-catalyzed coupling reactions .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The thiophene ring is also reactive and can undergo electrophilic aromatic substitution .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s aryl substituents (thiophene-3-yl and methylbenzamide) make it amenable to Suzuki–Miyaura cross-coupling reactions. These reactions enable the synthesis of complex organic molecules by coupling aryl or heteroaryl boronic acids with aryl halides. Researchers use this methodology to create diverse libraries of compounds for various applications .

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-5-3-4-6-13(11)15(17)16-9-14(18-2)12-7-8-19-10-12/h3-8,10,14H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEWBWYYNZYHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-methylbenzamide

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